1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(cyclopentyloxymethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-14-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
FHTZMHXLWGXZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Details:
- Starting materials: Sodium cyanoacetone (alkali metal salt of cyanoacetone) and hydrazine hydrate or hydrazinium hydrochloride.
- Reaction medium: Can be conducted in toluene or aqueous-organic mixtures.
- Temperature: Typically between 10°C and 60°C, optimized around 35°C for controlled reaction kinetics.
- Water removal: Water generated during the condensation is removed continuously by azeotropic distillation or other separation methods to drive the reaction forward.
- Isolation: The alkali metal salt byproduct (e.g., sodium chloride) is precipitated by adding low molecular weight alcohols such as ethanol, facilitating filtration and purification of the pyrazole product.
- Yield: Reported yields range from 72% to over 83% with purity exceeding 95%.
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| Sodium cyanoacetone + hydrazinium salt in toluene, reflux with water removal | Cyclization to 3-amino-5-methylpyrazole | Isolated by ethanol precipitation of NaCl, filtration, and distillation | 72-83% yield; >95% purity |
This method is well-documented in patent literature and provides a reliable route to the 3-amino-5-methylpyrazole intermediate essential for further functionalization.
Introduction of the Cyclopentyloxy Methyl Group
The key functionalization step to obtain 1-[(cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves alkylation of the pyrazole nitrogen (N-1 position) with a cyclopentyloxymethyl moiety.
Synthetic Approach:
- Starting material: 1-methyl-1H-pyrazol-3-amine or 3-amino-5-methylpyrazole.
- Alkylating agent: Cyclopentyl methanol or a suitable activated derivative (e.g., cyclopentyloxymethyl halide).
- Base: Sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile are often used.
- Temperature: Reaction temperatures typically range from 80°C to 100°C to ensure complete conversion.
- Reaction type: Nucleophilic substitution (SN2) where the pyrazole nitrogen attacks the electrophilic carbon of the cyclopentyloxymethyl group.
This step yields the target compound with the cyclopentyloxy substituent linked via a methylene bridge to the pyrazole N-1 position.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 3-amino-5-methylpyrazole + cyclopentyl methanol + base (NaH or K2CO3), heated 80-100°C | N-alkylation to this compound | High conversion to target compound | Requires careful control of base and temperature to avoid side reactions |
This synthetic route is consistent with industrial practices that optimize yield and purity by controlling reaction parameters and employing continuous flow or automated synthesis technologies.
Purification and Characterization
After synthesis, the compound is purified by standard organic chemistry techniques such as crystallization, filtration, and distillation. Analytical characterization typically includes:
- NMR spectroscopy to confirm substitution patterns on the pyrazole ring.
- Mass spectrometry to verify molecular weight (195.26 g/mol).
- Chromatography to assess purity (>95%).
- Elemental analysis to confirm composition (C10H17N3O).
Summary Table of Preparation Methods
| Preparation Stage | Starting Materials | Reaction Conditions | Key Reagents | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Pyrazole core synthesis | Sodium cyanoacetone + hydrazine/hydrazinium salt | 10-60°C, toluene, water removal by distillation | Hydrazine hydrate, HCl | 72-83%, >95% purity | Water removal critical; alkali salt precipitation aids isolation |
| N-alkylation with cyclopentyloxymethyl group | 3-amino-5-methylpyrazole + cyclopentyl methanol | 80-100°C, base (NaH, K2CO3), polar aprotic solvent | Sodium hydride or potassium carbonate | High conversion | SN2 reaction; temperature and base choice critical |
Research Findings and Considerations
- The initial cyclization to form 3-amino-5-methylpyrazole is sensitive to polymerization of cyanoacetone; thus, in situ generation or immediate use of cyanoacetone salts is recommended.
- Removal of water during pyrazole formation shifts equilibrium favorably and improves yield.
- Alkylation efficiency depends on the reactivity of the cyclopentyloxymethyl electrophile and the strength of the base used.
- Industrial scale-up benefits from continuous water removal and controlled addition of reagents to maintain reaction homogeneity and prevent side reactions.
- The presence of the cyclopentyloxy group enhances hydrophobicity and potentially biological activity, making purity and structural integrity critical.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the cyclopentyloxy group.
Scientific Research Applications
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
- Steric Effects : Cyclopentyl and cyclopropyl groups (e.g., ) introduce steric hindrance, which may influence binding selectivity in enzyme pockets.
- Electronic Effects : The 4-methoxybenzyl group in adds electron-donating methoxy groups, enhancing π-π stacking, whereas the thiophene in introduces sulfur-mediated interactions.
Biological Activity
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure that enhances its hydrophobic properties, which may influence its interactions with biological membranes and molecular targets.
The molecular formula for this compound is with a molecular weight of 181.23 g/mol. Its synthesis typically involves nucleophilic substitution reactions, where 1-methyl-1H-pyrazol-3-amine reacts with cyclopentyl methanol under basic conditions, often requiring elevated temperatures for optimal yield.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies suggest that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced production of pro-inflammatory mediators .
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have shown IC50 values in the low micromolar range, indicating potential as a chemotherapeutic agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects. For instance, the compound may bind to tubulin and disrupt microtubule dynamics, similar to known anticancer agents like combretastatin A4 .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives can be beneficial:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Bromo-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine | C9H14BrN3O | Bromine substituent may alter biological activity. |
| 4-Chloro-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine | C9H14ClN3O | Chlorine substituent affects reactivity and interactions. |
| 5-Methyl-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine | C10H17N3O | Methyl group at position 5 could influence binding affinity. |
Case Studies
Several case studies have documented the biological evaluation of pyrazole derivatives similar to this compound:
- Antimicrobial Studies : A study focused on the synthesis and evaluation of various pyrazole derivatives found that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Cancer Cell Line Testing : Another investigation assessed the antiproliferative effects of pyrazole analogs on human cancer cell lines (e.g., A549 and HT1080). The results indicated that modifications in the pyrazole structure could lead to enhanced potency against tumor cells, establishing a structure–activity relationship that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
